

# Oxirapentyn and Related Compounds: A Technical Review of Their Chemistry and Pharmacology

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## Compound of Interest

Compound Name: Oxirapentyn

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## Introduction

**Oxirapentyn** and its analogues represent a growing class of highly oxygenated chromene and acetylenic meroterpenoid natural products. Primarily isolated from the marine-derived fungus *Isaria felina* (also known as *Beauveria felina* or *Amphichorda felina*), these compounds have garnered significant interest within the scientific community due to their diverse and promising biological activities. This technical guide provides a comprehensive literature review of **Oxirapentyn** and its related compounds, focusing on their chemical characteristics, biological effects, and underlying mechanisms of action. The information is presented to support further research and development in this promising area of natural product chemistry.

## Chemical Structure and Properties

The core structure of **Oxirapentyns** features a chromene ring system, often highly oxygenated, and an acetylenic side chain. Various analogues, including **Oxirapentyn** A, B, C, D, E, and a series from F to K, have been isolated and characterized. The structural elucidation of these complex molecules has been achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry, with their absolute configurations often determined by X-ray crystallography and the modified Mosher's method.

## Data Presentation: Quantitative Biological Activities

The following tables summarize the quantitative data available for the biological activities of **Oxirapentyn** and its related compounds.

Table 1: Antibacterial and Anti-Quorum Sensing Activity

| Compound      | Target Organism                          | Activity Type             | Metric       | Value                     | Reference           |
|---------------|--|---------------------------|--------------|---------------------------|---------------------|
| Oxirapentyn   | Gram-positive bacteria                   | Antibacterial             | ---          | Active                    | <a href="#">[1]</a> |
| Oxirapentyn D | Staphylococcus aureus, Bacillus subtilis | Antibacterial             | MIC          | 140 $\mu$ M               | <a href="#">[2]</a> |
| Oxirapentyn A | Chromobacterium violaceum                | Anti-biofilm              | % Inhibition | 48.8% (at 200 $\mu$ g/mL) | <a href="#">[3]</a> |
| Oxirapentyn A | Chromobacterium violaceum                | Anti-violacein production | % Inhibition | 21.7% (at 200 $\mu$ g/mL) | <a href="#">[3]</a> |
| Oxirapentyn A | Chromobacterium violaceum                | Anti-hemolysin synthesis  | % Inhibition | 22.3% (at 200 $\mu$ g/mL) | <a href="#">[3]</a> |

Table 2: Anti-inflammatory Activity

| Compound/<br>Derivative                          | Cell Line | Activity<br>Type  | Metric | Value                              | Reference           |
|--|-----------|---|--------|------------------------------------|---------------------|
| Oxirapentyn<br>E diacetate                       | RAW264.7  | Inhibition of<br>pro-<br>inflammatory<br>cytokines (IL-<br>6, TNF- $\alpha$ ) | ---    | Dose-<br>dependent                 | <a href="#">[4]</a> |
| Felinoids A-E<br>(related<br>meroterpenoi<br>ds) | RAW264.7  | Inhibition of<br>NO<br>production   | IC50   | 11.6–19.5 $\mu$ M                  | <a href="#">[4]</a> |
| Oxirapentyn<br>B derivatives                     | RAW264.7  | Inhibition of<br>NO<br>production   | IC50   | < 3 $\mu$ M (for 7<br>derivatives) | <a href="#">[4]</a> |

Table 3: Cytotoxic Activity

| Compound  | Cell Line   | Activity<br>Type | Metric | Value    | Reference           |
|---|---|------------------|--------|----------|---------------------|
| Oxirapentyn<br>A                                | SK-Mel-5,<br>SK-Mel-28<br>(melanoma),<br>T-47D (breast<br>cancer) | Cytotoxicity     | ---    | Weak     | <a href="#">[4]</a> |
| Oxirapentyns<br>F-K and<br>related<br>compounds | Human<br>prostate and<br>breast cancer<br>cells                   | Cytotoxicity     | ---    | Low      |                     |
| Isariketide<br>(related<br>polyketide)          | HL-60<br>(leukemia)   | Cytotoxicity     | ---    | Moderate | <a href="#">[5]</a> |

Table 4: Other Biological Activities

| Compound                             | Activity Type  | Organism/Cell Line  | Effect                           | Reference |
|--------------------------------------|--|---|----------------------------------|-----------|
| FelicARnezoline B (related compound) | Rat cardiomyocytes (H9c2), Human neuroblastoma (SH-SY5Y) | Neuroprotection against CoCl <sub>2</sub> -induced damage | Protective                       |           |
| Oxirapentyn E                        | Corn (Zea mays), Barley (Hordeum vulgare)                | Plant growth stimulation                                  | Stimulating activity on rootlets | [6]       |

## Experimental Protocols

This section details the methodologies for the key experiments cited in this review.

### Isolation and Structure Elucidation of Oxirapentyns

- **Fungal Cultivation and Extraction:** The fungus *Isaria felina* KMM 4639 is typically cultured on a solid rice medium or in a liquid broth. The fungal mycelium and/or the culture broth are then extracted with organic solvents such as ethyl acetate or methanol to obtain a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This process often involves column chromatography on silica gel, followed by purification using Sephadex LH-20 and high-performance liquid chromatography (HPLC).
- **Structure Determination:** The chemical structures of the isolated **Oxirapentyns** are determined using a combination of spectroscopic methods:
  - **1D and 2D NMR Spectroscopy:** <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, and HMBC experiments are used to establish the planar structure and assign proton and carbon signals.
  - **High-Resolution Mass Spectrometry (HRMS):** This technique is employed to determine the molecular formula of the compounds.

- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and relative stereochemistry of crystalline compounds.
- Modified Mosher's Method: This chemical derivatization method is used to determine the absolute configuration of chiral centers in the molecule.<sup>[5]</sup>

## Anti-Quorum Sensing and Anti-Biofilm Assay (for Oxirapentyn A)

- Test Organism: *Chromobacterium violaceum*, a bacterium that produces the purple pigment violacein, which is regulated by quorum sensing (QS), is used as a model organism.
- Violacein Inhibition Assay: *C. violaceum* is grown in the presence and absence of **Oxirapentyn A**. The production of violacein is quantified by extracting the pigment from the bacterial cells and measuring its absorbance spectrophotometrically. A reduction in violacein production indicates inhibition of QS.
- Biofilm Formation Assay: The effect of **Oxirapentyn A** on biofilm formation is assessed using a crystal violet staining method. Bacteria are grown in microtiter plates, and after incubation, the planktonic cells are removed. The remaining biofilm is stained with crystal violet, and the amount of biofilm is quantified by measuring the absorbance of the solubilized stain.<sup>[3]</sup>
- Gene Expression Analysis (RT-qPCR): To investigate the mechanism of QS inhibition, the expression levels of key QS-related genes (e.g., *cvlI*, *cvlR*, *vioA*) in *C. violaceum* are measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) after treatment with **Oxirapentyn A**.<sup>[3]</sup>

## Anti-inflammatory Assay (Inhibition of Nitric Oxide Production)

- Cell Line: The murine macrophage cell line RAW264.7 is commonly used for in vitro anti-inflammatory studies.
- Assay Principle: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of nitric oxide (NO) by the enzyme

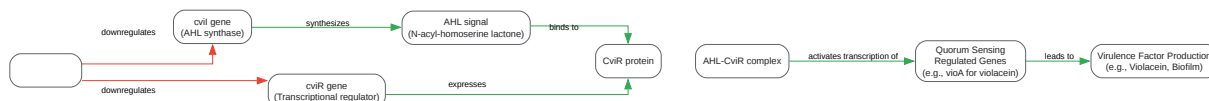
inducible nitric oxide synthase (iNOS). The inhibitory effect of the test compounds on NO production is measured.

- Procedure: RAW264.7 cells are pre-treated with various concentrations of the **Oxirapentyn** compounds for a specific period, followed by stimulation with LPS. After incubation, the amount of NO produced in the cell culture supernatant is determined using the Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound that can be quantified spectrophotometrically.[4]

## Signaling Pathways and Mechanisms of Action

### Anti-Quorum Sensing Mechanism of Oxirapentyn A

**Oxirapentyn A** has been shown to interfere with quorum sensing in *Chromobacterium violaceum*. This activity is attributed to its ability to downregulate the expression of critical genes involved in the QS signaling cascade.

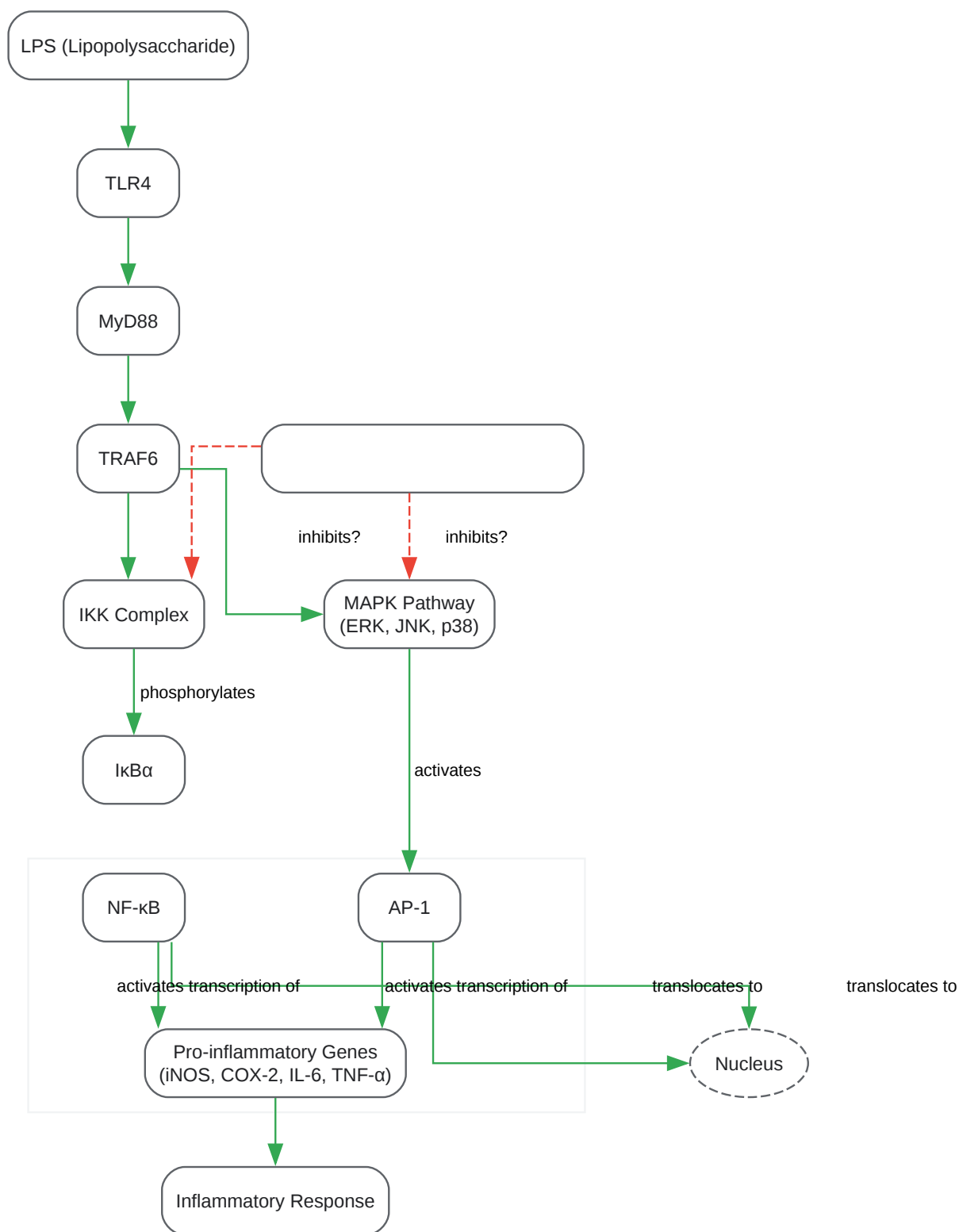


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**Diagram 1.** Proposed anti-quorum sensing mechanism of **Oxirapentyn A**.

## Putative Anti-inflammatory Signaling Pathway

While the precise signaling pathways modulated by **Oxirapentyns** in inflammation are not fully elucidated, their ability to inhibit the production of pro-inflammatory mediators like NO, IL-6, and TNF- $\alpha$  suggests an interference with key inflammatory signaling cascades such as the NF- $\kappa$ B and MAPK pathways.



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**Diagram 2.** Potential anti-inflammatory signaling pathways targeted by **Oxirapentyns**.

## Conclusion and Future Directions

**Oxirapentyn** and its related compounds isolated from the marine fungus *Isaria felina* exhibit a remarkable range of biological activities, including antibacterial, anti-inflammatory, cytotoxic, neuroprotective, and anti-quorum sensing properties. The data summarized in this review highlight the potential of these natural products as lead compounds for the development of new therapeutic agents.

Future research should focus on several key areas:

- **Total Synthesis and Analogue Development:** The total synthesis of various **Oxirapentyns** would not only confirm their structures but also provide a platform for the synthesis of novel analogues with improved potency and selectivity.
- **Mechanism of Action Studies:** Further investigation into the specific molecular targets and signaling pathways modulated by **Oxirapentyns** is crucial to understand their therapeutic potential and potential side effects.
- **In Vivo Efficacy and Safety:** Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising compounds.
- **Structure-Activity Relationship (SAR) Studies:** A more systematic exploration of the SAR of the **Oxirapentyn** scaffold will guide the design of more potent and specific drug candidates. The observation that the 7,8-epoxy and 6-acylation are important for the anti-inflammatory activity of **Oxirapentyn B** derivatives provides a valuable starting point for such studies.[4]

In conclusion, the **Oxirapentyn** family of natural products represents a rich source of chemical diversity with significant pharmacological potential. Continued interdisciplinary research in this area is likely to yield new insights and therapeutic opportunities.

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- To cite this document: BenchChem. [Oxirapentyn and Related Compounds: A Technical Review of Their Chemistry and Pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582685#literature-review-of-oxirapentyn-and-related-compounds]

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